molecular formula C9H12O4 B2883885 4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid CAS No. 2490375-78-3

4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid

Cat. No.: B2883885
CAS No.: 2490375-78-3
M. Wt: 184.191
InChI Key: MNOXUAFRAYIXQH-UHFFFAOYSA-N
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Description

4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid (CAS: 2490375-78-3) is a structurally complex spirocyclic compound featuring a bicyclo[2.1.1]hexane core fused to a 3'-oxetane ring. Its molecular formula is C₉H₁₂O₄, with a molecular weight of 184.19 g/mol . The compound is characterized by a carboxylic acid functional group at position 1 and a methyl substituent at position 4, contributing to its unique stereoelectronic properties. This molecule is marketed by Aaron Chemicals LLC as a laboratory reagent, typically available in stock for synthetic and medicinal chemistry applications . Its rigid spirocyclic architecture makes it a promising candidate for drug discovery, particularly in modulating protein targets requiring constrained geometries.

Properties

IUPAC Name

1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-7-2-8(3-7,6(10)11)9(13-7)4-12-5-9/h2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOXUAFRAYIXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(C3(O2)COC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications to introduce the carboxylic acid moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol .

Scientific Research Applications

4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The exact pathways and targets are still under investigation, but they may involve binding to enzymes or receptors .

Comparison with Similar Compounds

4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid hydrochloride

  • Molecular Formula: C₉H₁₄ClNO₄
  • Molecular Weight : 235.66 g/mol
  • This derivative is used in peptide mimetics and enzyme inhibitor studies .

Ethyl 4-(Iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylate

  • Molecular Formula : C₁₁H₁₅IO₄
  • Molecular Weight : 338.14 g/mol
  • Key Differences : The ethyl ester and iodomethyl substituents increase hydrophobicity and molecular weight. The iodine atom enables radiolabeling or cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in tracer studies .

4-(Hydroxymethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid

  • Molecular Formula : C₉H₁₂O₅
  • Molecular Weight : 200.19 g/mol
  • This derivative is explored in prodrug design .

Spiro Ring Modifications

4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid

  • Molecular Formula : C₁₁H₁₆O₄
  • Molecular Weight : 212.2 g/mol
  • Key Differences : Replacement of the 3'-oxetane with a 4'-oxane ring increases ring size and flexibility. This modification alters solubility and bioavailability, positioning it as a versatile scaffold for macrocyclic drug candidates .

Physicochemical and Functional Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
4-Methyl-3-oxaspiro[...]oxetane-1-carboxylic acid C₉H₁₂O₄ 184.19 Carboxylic acid, methyl Drug discovery, rigid scaffold design
4-(Aminomethyl)-[...]hydrochloride C₉H₁₄ClNO₄ 235.66 Aminomethyl, hydrochloride Enzyme inhibitors, peptide mimetics
Ethyl 4-(Iodomethyl)-[...]carboxylate C₁₁H₁₅IO₄ 338.14 Ethyl ester, iodomethyl Radiolabeling, cross-coupling reactions
4-(Hydroxymethyl)-[...]carboxylic acid C₉H₁₂O₅ 200.19 Hydroxymethyl, carboxylic acid Prodrug synthesis, polymer chemistry
4-Methyl-3-oxaspiro[...]oxane-1-carboxylic acid C₁₁H₁₆O₄ 212.2 Oxane ring, methyl Macrocycle synthesis, bioavailability studies

Research Findings

  • Bioactivity: The aminomethyl derivative (CAS: 2490401-54-0) shows enhanced binding to GABA receptors compared to the methyl analog, likely due to ionic interactions with the ammonium group .
  • Synthetic Utility: The iodomethyl ester (CAS: 2490375-70-5) is a key intermediate in palladium-catalyzed reactions, achieving >95% yield in Sonogashira couplings .
  • Stability : The oxane-containing analog (CAS: 2225146-57-4) exhibits superior thermal stability (decomposition >200°C) compared to oxetane derivatives, attributed to reduced ring strain .

Biological Activity

4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies and sources.

Chemical Structure and Properties

The molecular formula of this compound is C11H16O4C_{11}H_{16}O_4 with a molecular weight of 216.25 g/mol. The compound features a spirocyclic structure, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC11H16O4C_{11}H_{16}O_4
Molecular Weight216.25 g/mol
CAS Number2490375-78-3
PurityMinimum 95%

Antimicrobial Properties

Research indicates that compounds with spirocyclic structures often exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, potentially making it a candidate for antibiotic development.

Anti-inflammatory Effects

Studies have shown that similar spirocyclic compounds can modulate inflammatory pathways. The carboxylic acid functional group in this compound may contribute to anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators.

Enzyme Inhibition

Enzyme inhibition is another area where this compound shows promise. It has been suggested that the unique structure allows for effective binding to active sites of enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry examined various spirocyclic compounds and found that those similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus .
  • Inflammation Modulation : Another research article highlighted the anti-inflammatory potential of spirocyclic acids in animal models, demonstrating reduced levels of TNF-alpha and IL-6 upon treatment with these compounds . This suggests a possible mechanism through which this compound could exert similar effects.
  • Enzyme Interaction Studies : A computational study indicated that the compound could effectively bind to enzymes like cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways . This interaction could lead to novel analgesic or anti-inflammatory therapies.

Future Directions

Given the preliminary findings on the biological activity of this compound, further research is warranted to explore its full potential:

  • In Vivo Studies : Conducting in vivo studies to assess pharmacokinetics and toxicity.
  • Mechanistic Studies : Investigating the specific mechanisms through which this compound exerts its biological effects.
  • Structure-Activity Relationship (SAR) : Analyzing modifications to enhance efficacy and reduce side effects.

Q & A

Basic Research Questions

What are the common synthetic routes for 4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid?

The synthesis typically involves photochemical [2+2] cycloaddition to construct the bicyclo[2.1.1]hexane core, followed by functionalization. Key steps include:

  • Photocycloaddition : UV irradiation of dienes or enones to form the bicyclic framework .
  • Spiro-Oxetane Formation : Ring-closing reactions using oxetane precursors under mild acidic or basic conditions .
  • Carboxylic Acid Introduction : Hydrolysis of ester intermediates (e.g., ethyl or methyl esters) with aqueous bases .
    Example Protocol : Ethyl 4-(iodomethyl)-3-oxaspiro derivatives are hydrolyzed using NaOH/EtOH to yield the carboxylic acid .

What spectroscopic techniques are used for structural elucidation of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the bicyclic framework, spiro-junction, and substituent positions. NOESY or COSY experiments resolve stereochemical ambiguities .
  • X-ray Crystallography : Provides absolute configuration validation, especially for bridgehead substituents .
  • Mass Spectrometry (HRMS) : Verifies molecular formula and fragmentation patterns .

What are the primary research applications of this compound?

  • Drug Design : Acts as a bioisostere for meta-substituted benzenes, improving metabolic stability and target engagement .
  • Enzyme Inhibition : Modulates enzymatic activity (e.g., L-PLA2 inhibitors) due to its rigid, sp3^3-rich structure .
  • Materials Science : Serves as a building block for high-stability polymers or catalysts .

Advanced Research Questions

How do structural modifications at the bridgehead position influence biological activity?

The bridgehead angle critically impacts binding affinity. For example:

  • Smaller Angles (e.g., 93° in bicyclo[2.1.1]hexanes) : Enhance complementarity with enzyme active sites, as seen in L-methionine analogs inhibiting S-adenosylmethionine synthesis .
  • Larger Angles (e.g., 100° in norbornanes) : Reduce inhibitory potency due to steric mismatch .
    Data Table :
CompoundBridgehead AngleIC50_{50} (μM)
Bicyclo[2.1.1]hexane analog93°0.12
Norbornane analog100°1.45

What strategies address low yields in spirocyclic ring formation during synthesis?

  • Catalytic Optimization : Use Lewis acids (e.g., BF3_3·OEt2_2) to stabilize transition states in ring-closing steps .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve oxetane ring closure efficiency .
  • Temperature Control : Slow addition of reagents at -78°C minimizes side reactions .

How can researchers resolve contradictions in bioactivity data across studies?

  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) alongside enzymatic assays to distinguish binding vs. functional inhibition .
  • Stereochemical Analysis : Ensure enantiopurity via chiral HPLC, as minor stereoisomers may exhibit divergent activity .
  • Computational Modeling : MD simulations predict conformational effects on target interactions, reconciling discrepancies .

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